7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol
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Overview
Description
7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol is a hydroxyquinoline.
Scientific Research Applications
Asthma Treatment Potential
A study focused on pyrroloquinoline derivatives, which are structurally related to 7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol, showed potent activities against histamine, platelet activating factor (PAF), and leukotrienes. These findings are significant as they highlight the compound's potential application in treating asthma due to its ability to counteract these asthma-relevant mediators (Paris et al., 1995).
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds structurally similar to 7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol. For instance, the synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a potential anti-malarial agent, illustrates the compound's relevance in creating new antimicrobial agents (Guo Qian-yi, 2011). Additionally, the synthesis and characterization of metal chelates of 5-(4-methyl piperazinylmethylene)-8-quinolinol, along with its antimicrobial activity, further demonstrate the compound's potential in this field (Patel & Vohra, 2006).
Anticancer Potential
The compound's structure is also linked to potential anticancer applications. A study on 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a similar compound, showed inhibitory activity against mammalian topoisomerase II, a key target in cancer treatment (Wentland et al., 1993).
Antidepressant and Serotonergic Properties
5-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones, structurally similar to 7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol, were identified to have potent 5-HT1 autoreceptor antagonist and serotonin reuptake inhibitor properties, indicating their potential use in neuropsychiatric conditions like depression (Bromidge et al., 2010).
properties
Product Name |
7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol |
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Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C21H24N4O/c1-2-24-11-13-25(14-12-24)20(17-6-3-9-22-15-17)18-8-7-16-5-4-10-23-19(16)21(18)26/h3-10,15,20,26H,2,11-14H2,1H3 |
InChI Key |
HLJDMPCGMWBFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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